N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide

HDAC inhibition sulfonamide SAR bipyrrole chemistry

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide (CAS 478077-20-2) is a synthetic sulfonamide featuring a bipyrrole core with N-benzyl and benzenesulfonamide substituents. This compound belongs to the broader class of N-sulfonylpyrroles and bipyrrole sulfonamides, a chemical space explored for histone deacetylase (HDAC) inhibition and other biological applications.

Molecular Formula C24H25N3O2S
Molecular Weight 419.54
CAS No. 478077-20-2
Cat. No. B2804889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide
CAS478077-20-2
Molecular FormulaC24H25N3O2S
Molecular Weight419.54
Structural Identifiers
SMILESCC1=C(N(C(=C1CNS(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CC4=CC=CC=C4)C
InChIInChI=1S/C24H25N3O2S/c1-19-20(2)27(18-21-11-5-3-6-12-21)24(26-15-9-10-16-26)23(19)17-25-30(28,29)22-13-7-4-8-14-22/h3-16,25H,17-18H2,1-2H3
InChIKeyQNSSILOZLPVQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide (CAS 478077-20-2) Requires Evidence-Based Procurement


N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide (CAS 478077-20-2) is a synthetic sulfonamide featuring a bipyrrole core with N-benzyl and benzenesulfonamide substituents. This compound belongs to the broader class of N-sulfonylpyrroles and bipyrrole sulfonamides, a chemical space explored for histone deacetylase (HDAC) inhibition and other biological applications. Despite its structural uniqueness, a comprehensive search of permissible primary sources—including research papers, authoritative databases, and patents—yields no publicly available quantitative biological activity data or direct comparative studies for this specific compound. The available information is limited to vendor product listings and general chemical property entries, which do not provide the verifiable, comparator-based evidence required to differentiate this compound from its closest analogs for scientific selection or procurement purposes .

Screening candidate in HDAC inhibitor panels or sulfonamide-targeting assays

Data to verify

Reference standard for bipyrrole sulfonamide synthesis method development

Data to verify

Computational docking & pharmacophore modeling probe

Data to verify

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide: The Risk of Unverified Substitution in Bipyrrole Sulfonamide Research


Within the bipyrrole sulfonamide chemical series, minor structural modifications—such as replacing the benzenesulfonamide group with a 4-methylbenzenesulfonamide (CAS 97146-27-5) or a 3,5-dichlorobenzenesulfonamide—can significantly alter physicochemical properties, target binding, and biological activity. The compound's unique combination of a non-substituted benzenesulfonamide moiety, a benzyl N-substituent, and two methyl groups on the pyrrole ring distinguishes it from close analogs. However, in the absence of published comparative pharmacological data, the functional impact of these structural differences remains uncharacterized. This gap in knowledge means that substituting this compound with a structurally similar analog cannot be assumed to yield equivalent experimental outcomes, representing a tangible risk in research reproducibility [1].

Structural modifications (e.g., 4-methyl or 3,5-dichloro benzenesulfonamide analogs) may alter target binding and biological activity.

Absence of published comparative pharmacological data limits interchangeability assessment; experimental outcomes with close analogs may not transfer directly.

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide Quantitative Differentiation Evidence


Absence of Published Comparative Biological Activity Data for CAS 478077-20-2

A systematic search of permissible primary scientific literature, patents, and authoritative databases (including PubMed, PubChem, and Google Patents) identified no published quantitative biological activity data for this compound. Consequently, no head-to-head comparisons, cross-study comparable data, or class-level inferences with quantified differences can be drawn at this time. This evidence gap is itself a critical piece of information for procurement decisions, as it indicates that the compound's differentiation profile is not publicly established .

Bioactivity data
Data to verify
No publicly available quantitative biological activity data found for this compound.
Requires de novo characterization; differentiation from analogs is unproven.
Risk of assumed rather than verified properties.
HDAC inhibition sulfonamide SAR bipyrrole chemistry

Patent Landscape Analysis: N-Sulfonylpyrrole HDAC Inhibitor Class Does Not Disclose CAS 478077-20-2 with Specificity

Key patents describing N-sulfonylpyrroles as HDAC inhibitors (e.g., NZ560267A, US20070184979, PL1928872T3) claim generic formulae that could encompass the target compound, but the specific CAS number or its exact chemical name is not disclosed in the examples or characterization data. These patents provide quantitative HDAC inhibition data for other representative compounds, but none that allow a direct comparison with the target molecule. This absence means that even class-level inference must be treated with caution for this specific compound [1].

Patent disclosure
Class-level inference
Not specifically exemplified in key HDAC inhibitor N-sulfonylpyrrole patents (NZ560267A, US20070184979).
Class-level performance cannot be verified for this specific compound.
Higher-risk selection for characterized lead projects.
patent analysis HDAC inhibitors N-sulfonylpyrroles

Practical Application Scenarios for N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide Based on Current Evidence


Chemical Library Screening and SAR Exploration in HDAC Inhibitor Programs

This compound is best suited as a screening candidate in HDAC inhibitor panels or other sulfonamide-targeting assays, with the caveat that its activity profile is uncharacterized. The structural novelty suggests potential as a probe for drug discovery, but any hits would require de novo characterization. Procurement should be limited to small quantities for initial screening, with full analytical characterization (NMR, purity) to ensure identity .

Method Development for Bipyrrole Sulfonamide Synthesis

The compound can serve as a reference standard for developing synthetic routes to bipyrrole sulfonamides, particularly for optimizing N-sulfonylation or N-benzylation steps. Its use in internal method validation is supported by its complex structure, but this application does not require pre-existing biological data .

Pharmacophore Modeling and In Silico Selectivity Profiling

In the absence of empirical data, the compound's well-defined structure can be used for computational docking studies against HDAC isoforms or other sulfonamide-binding targets. This approach can generate testable hypotheses to guide future experimental prioritization, though it provides no immediate procurement justification beyond computational chemistry needs .

Application
Selection Property
Validation Focus
HDAC inhibitor panel screening studies
Uncharacterized bipyrrole sulfonamide scaffold
In-assay activity confirmation & de novo characterization
Bipyrrole sulfonamide synthesis method development
Complex reference structure with multiple functional groups
Identity & purity verification by NMR/HPLC
In silico selectivity profiling against HDAC isoforms
Well-defined molecular structure for docking studies
Docking pose validation & hypothesis generation
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